3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one

P‑glycoprotein MDR reversal 1,4‑dihydroquinoline scaffold

Sourcing a reliable P-gp inhibitor for MDR reversal assays often leads to inconsistent activity or supply gaps. This 1,4-dihydroquinolin-4-one sulfonyl derivative solves both. • Confirmed P-gp inhibition (Ki = 480 nM in K562/ADR cells) provides a reproducible baseline for co-administration studies with paclitaxel or doxorubicin. • Modular scaffold (unsubstituted benzenesulfonyl, 6-Cl, N1-propyl) enables systematic SAR expansion across P-gp, BCRP, and MRP1 transporters. • Batch-to-batch consistency supports long-term pharmacophore modeling and fluorescent probe derivatization programs.

Molecular Formula C18H16ClNO3S
Molecular Weight 361.84
CAS No. 899217-37-9
Cat. No. B2841502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one
CAS899217-37-9
Molecular FormulaC18H16ClNO3S
Molecular Weight361.84
Structural Identifiers
SMILESCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H16ClNO3S/c1-2-10-20-12-17(24(22,23)14-6-4-3-5-7-14)18(21)15-11-13(19)8-9-16(15)20/h3-9,11-12H,2,10H2,1H3
InChIKeyYAPHDMXMGJZXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one: Chemical Identity and Structure


3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one (C₁₈H₁₆ClNO₃S, MW 361.84) is a synthetic, fully substituted 1,4-dihydroquinolin-4-one derivative . The scaffold features an endocyclic enaminone, with a benzenesulfonyl acceptor at C3, a chlorine at C6, and an N1‑propyl substituent . This architecture belongs to a pharmacologically significant class known for diverse intracellular enzyme modulation, including kinase and pump inhibition, but also substantial positional sensitivity [1]. Its precise decoration – an unsubstituted benzenesulfonyl, a lipophilic electron‑withdrawing 6‑Cl, and a short N‑alkyl chain – defines a distinct chemical space for structure‑activity relationship (SAR) campaigns.

1 P-gp inhibition study fit for MDR reversal research
2 Modular scaffold supports SAR campaigns at C3, C6, N1
3 Lipophilic chloro and propyl groups for membrane-permeability probe

Why Generic Substitution Fails


The 1,4‑dihydroquinolin-4-one sulfonyl series exhibits steep SAR gradients: even minor alkyl‑chain truncation (e.g., propyl → ethyl or methyl) or halogen exchange (Cl → F → CH₃) can invert target selectivity or abolish efflux‑pump inhibition [1]. In P‑glycoprotein (ABCB1) campaigns, a 6‑chloro with an N‑propyl chain provided optimal lipophilicity for membrane permeability without triggering the transporter, while the corresponding 6‑fluoro analogs shifted substrate recognition [2]. Simultaneously, sulfonyl‑substituted quinoline derivatives have been patented for kinase and GPCR modulation, where the electronic nature of the 3‑arylsulfonyl moiety directly determines potency [3]. Generic exchange of 3‑(benzenesulfonyl)‑6‑chloro‑1‑propyl‑1,4‑dihydroquinolin‑4‑one for any close analog without empirical verification risks altering the delicate property balance required for specific assay readouts, making blind substitution a scientifically indefensible procurement decision.

  • ! N1-alkyl chain variation (propyl to ethyl/butyl) may alter transporter recognition and intracellular accumulation profiles.
  • ! C6 halogen exchange (Cl to F or CH₃) can shift substrate behavior and potency contexts, limiting direct substitution.
  • ! Sulfonyl modification (e.g., 4-chloro) may redirect selectivity toward kinase targets over P-gp, altering screening endpoints.

Head-to-Head Comparator Evidence


Scaffold: 1,4-Dihydroquinoline vs. 4-Quinolone for P-gp Inhibition

The 1,4‑dihydroquinolin-4-one core provides a chemically distinct and underexplored scaffold for MDR‑reversal agents compared to the heavily patented 4‑quinolone‑3‑carboxamide series [1]. While the latter dominate clinical P‑gp modulation, their inherent planarity and hydrogen‑bonding networks often lead to transporter substrate behavior. The 1,4‑dihydroquinoline geometry reduces aromaticity, altering efflux‑pump recognition. For the specific chemotype containing a 6‑chloro and N‑propyl substitution, P‑glycoprotein inhibition has been confirmed at Ki = 480 nM in human drug‑resistant K562/ADR cells (rhodamine 123 efflux assay) [2]. This provides a validated biochemical starting point distinct from the 4‑oxoquinoline‑3‑carboxamide pharmacophore.

Scaffold Comparison
Reported
1,4-Dihydroquinoline vs. 4-Quinolone core
Supports scaffold-based selection for MDR-targeted screening
Ki 480 nM in K562/ADR rhodamine efflux assay
P‑glycoprotein MDR reversal 1,4‑dihydroquinoline scaffold

Lipophilicity: 6-Chloro vs. 6-Fluoro at C6

Within the 1,4‑dihydroquinolin‑4‑one sulfonamide family, the identity of the C6 halogen has a profound effect on the partition coefficient. The 6‑chloro derivative achieves a calculated XLogP3 of approximately 3.7 (based on the ethyl analog, 3‑(benzenesulfonyl)‑6‑chloro‑1‑ethyl‑1,4‑dihydroquinolin‑4‑one, reported as XLogP3 3.7 [1]). In contrast, the corresponding 6‑fluoro‑1‑methyl analog (3‑(benzenesulfonyl)‑6‑fluoro‑1‑methyl‑1,4‑dihydroquinolin‑4‑one) has a predicted LogP of approximately 2.8 (SWISS ADME estimate) [2]. This difference is critical for blood‑brain barrier penetration models: the higher lipophilicity (ΔLogP ~0.9) of the 6‑chloro compound suggests superior passive membrane permeation relative to the more polar 6‑fluoro counterpart.

Lipophilicity (6-Cl vs 6-F)
Context-dependent
ΔLogP ~0.9–1.3
Higher lipophilicity may support membrane permeation models
XLogP3 3.7 (6-Cl ethyl) vs ~2.8 (6-F methyl) by prediction
LogP C6 substitution Lipinski parameters

N1-Alkyl Chain: Propyl vs. Butyl vs. Ethyl Selectivity

SAR analysis of the dihydroquinoline sulfonamide series demonstrates that P‑glycoprotein efflux‑pump inhibition is finely tuned by the N1‑alkyl chain length [1]. The n‑propyl chain (as present in the target compound) provides an optimal balance between sufficient lipophilicity for passive membrane ingress and avoidance of P‑gp substrate recognition that triggers efflux. The butyl analog (3‑benzenesulfonyl‑1‑butyl‑6‑chloro‑1,4‑dihydroquinolin‑4‑one) exhibits increased retention in reversed‑phase chromatography (a surrogate for membrane partitioning) but may become a P‑gp substrate, reducing net intracellular accumulation [2]. Conversely, the ethyl analog shows lower lipophilicity, potentially limiting membrane crossing. The propyl substituent thus represents the empirically determined sweet spot for MDR‑relevant cell penetration.

N1-Alkyl Optimization
Class-level
Propyl > Butyl > Ethyl
Propyl chain may balance inhibition and substrate liability
Ki 480 nM; butyl may increase efflux susceptibility
N1‑alkyl SAR chromatographic hydrophobicity MDR‑transporter recognition

Sulfonyl Electronic Effects: Unsubstituted vs. 4-Chloro

The electron‑withdrawing nature of the 3‑sulfonyl group is critical for target‑protein interaction. The unsubstituted benzenesulfonyl group (Hammett σₚ = 0.00) provides neutral electronic character, which has been associated with balanced kinase and pump inhibition in quinoline sulfonamide patents [1]. The 4‑chlorobenzenesulfonyl analog (3‑(4‑chlorobenzenesulfonyl)‑6‑fluoro‑1‑propyl‑1,4‑dihydroquinolin‑4‑one) introduces a stronger electron‑withdrawing group (σₚ = +0.23) that can shift selectivity toward certain kinase targets (e.g., EGFR‑TK) but may reduce P‑gp modulatory activity [2]. The unsubstituted benzenesulfonyl compound thus maintains a broader target‑engagement profile, making it the preferred choice for initial MDR and antiproliferative screening panels where selectivity is less critical than polypharmacology.

Sulfonyl Electronics
Class-level
Unsubstituted vs. 4-Cl benzenesulfonyl
Neutral electronic group may support broader target-engagement profiling
σₚ 0.00 vs +0.23; 4-Cl may shift kinase selectivity
sulfonyl electronic effects kinase selectivity Hammett sigma

Validated Application Scenarios


P-gp Inhibitor Lead Identification and MDR Reversal

The compound serves as a validated starting point for identifying novel P‑gp inhibitors. The confirmed biochemical inhibition (Ki = 480 nM) in K562/ADR cells provides the quantitative foundation for medicinal chemistry optimization [1]. Researchers can co‑administer this agent with chemotherapeutics (e.g., paclitaxel or doxorubicin) in resistant cell lines to directly measure MDR reversal potency, with the N1‑propyl and 6‑chloro groups positioned for rapid SAR expansion.

SAR Toolkit for Dihydroquinoline Pharmacophore Mapping

The compound's modular architecture – an unsubstituted benzenesulfonyl group, a chlorine atom at C6, and a propyl chain at N1 – serves as a central reference point for systematic SAR studies [2]. By comparing activity against analogs with variations at each position (6‑fluoro, 1‑butyl, 3‑(4‑chlorobenzenesulfonyl)), research teams can build quantitative pharmacophore models that define the electronic, steric, and lipophilic requirements for P‑gp inhibition versus kinase selectivity.

Intracellular Accumulation and Membrane-Permeability Probe

Owing to its favorable LogP range (predicted ~3.9–4.1) and demonstrated passive permeability in Caco‑2 models, this compound can be employed as a chemical probe to study intracellular drug accumulation in MDR‑overexpressing tissues [3]. Fluorescent or radiolabeled derivatives of this core scaffold could visualize P‑gp‑mediated efflux dynamics in real time.

Combinatorial Library for Polypharmacological Profiling

The synthetic accessibility of the 1,4‑dihydroquinolin‑4‑one scaffold enables rapid diversification. This compound can be used as a central intermediate for generating focused libraries targeting multiple transporters (P‑gp, BCRP, MRP1) and kinases (PKA, PKC, EGFR‑TK) [4]. Procurement at scale supports parallel medicinal chemistry efforts aimed at dissecting polypharmacology networks in drug‑resistant cancers.

Application
Selection Property
Validation Focus
MDR reversal lead identification
P-gp inhibition assay context
Efflux-pump inhibition endpoint review
Dihydroquinoline SAR toolkit
Modular scaffold architecture
Pharmacophore model development
Membrane permeability probe
Lipophilicity-driven permeability
Cellular accumulation assay validation
Polypharmacology library synthesis
Synthetic accessibility
Multitarget profiling assay design
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